molecular formula C5H8ClNOS B14676115 O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride CAS No. 39684-29-2

O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride

Cat. No.: B14676115
CAS No.: 39684-29-2
M. Wt: 165.64 g/mol
InChI Key: HHQRMKABZGABRY-UHFFFAOYSA-N
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Description

O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of O-substituted hydroxylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and subsequent purification steps are likely to be employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted hydroxylamines .

Mechanism of Action

The mechanism of action of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form oximes through nucleophilic addition to carbonyl compounds, followed by dehydration . The molecular targets and pathways involved in these reactions include the formation of tetrahedral intermediates and subsequent rearrangements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is unique due to its specific thiophen-2-ylmethyl substituent, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

39684-29-2

Molecular Formula

C5H8ClNOS

Molecular Weight

165.64 g/mol

IUPAC Name

O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C5H7NOS.ClH/c6-7-4-5-2-1-3-8-5;/h1-3H,4,6H2;1H

InChI Key

HHQRMKABZGABRY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CON.Cl

Origin of Product

United States

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